Cas no 2166433-01-6 ((5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one)

(5S)-3-(ブト-3-エン-2-イル)-5-(プロパン-2-イル)-2-スルファニリデンイミダゾリジン-4-オンは、キラル中心を有するチオイミダゾリジン骨格を特徴とする有機化合物です。5位の(S)配置が立体選択性を決定し、不飽和ブテニル基とイソプロピル基の組み合わせにより分子に特異的な立体電子的特性を付与します。チオカルボニル基(C=S)の存在は、金属イオンとのキレート能や求核試薬との反応性を示唆し、医薬品中間体や触媒配位子としての応用が期待されます。結晶性が高く、安定な物性を示すため、精密有機合成における取り扱い性に優れています。特に不斉合成の場面で、キラル補助剤や不斉誘導体としての利用可能性が注目されています。

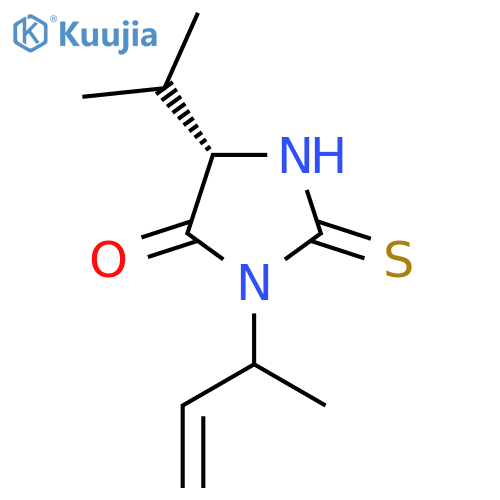

2166433-01-6 structure

商品名:(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

- EN300-1274535

- 2166433-01-6

-

- インチ: 1S/C10H16N2OS/c1-5-7(4)12-9(13)8(6(2)3)11-10(12)14/h5-8H,1H2,2-4H3,(H,11,14)/t7?,8-/m0/s1

- InChIKey: PNBIVVWNZDLXDH-MQWKRIRWSA-N

- ほほえんだ: S=C1N[C@H](C(N1C(C=C)C)=O)C(C)C

計算された属性

- せいみつぶんしりょう: 212.09833431g/mol

- どういたいしつりょう: 212.09833431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1274535-0.05g |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 0.05g |

$912.0 | 2023-06-08 | ||

| Enamine | EN300-1274535-2500mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 2500mg |

$2127.0 | 2023-10-01 | ||

| Enamine | EN300-1274535-50mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 50mg |

$912.0 | 2023-10-01 | ||

| Enamine | EN300-1274535-100mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 100mg |

$956.0 | 2023-10-01 | ||

| Enamine | EN300-1274535-500mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 500mg |

$1043.0 | 2023-10-01 | ||

| Enamine | EN300-1274535-0.25g |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 0.25g |

$999.0 | 2023-06-08 | ||

| Enamine | EN300-1274535-5.0g |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 5g |

$3147.0 | 2023-06-08 | ||

| Enamine | EN300-1274535-10.0g |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 10g |

$4667.0 | 2023-06-08 | ||

| Enamine | EN300-1274535-5000mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 5000mg |

$3147.0 | 2023-10-01 | ||

| Enamine | EN300-1274535-250mg |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one |

2166433-01-6 | 250mg |

$999.0 | 2023-10-01 |

(5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

2166433-01-6 ((5S)-3-(but-3-en-2-yl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量